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Compound of Interest

Compound Name: 4-Chloro-7-hydroxycinnoline

CAS No.: 197359-56-1

Cat. No.: B8463110

Get Quote

Executive Summary & Scaffold Analysis
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle isomeric with phthalazine,

quinazoline, and quinoxaline. While less ubiquitous in nature than its isosteres (quinoline and

coumarin), the cinnoline scaffold—specifically derivatives substituted at the 7-position—has

emerged as a privileged structure in medicinal chemistry.

Critical Distinction: Researchers must distinguish 7-hydroxycinnoline from 7-hydroxycoumarin

(Umbelliferone) and 7-hydroxyquinoline. While the latter two are highly fluorescent and

abundant in nature, 7-hydroxycinnoline is primarily a synthetic scaffold used to modulate

solubility, lipophilicity, and hydrogen-bonding capacity in bioactive ligands.

Core Pharmacophore Features[1]
N1=N2 Bond: Provides a unique hydrogen bond acceptor motif distinct from the C=C bond in

quinolines.

7-Position Hydroxyl/Alkoxy Group: Acts as an electron-donating auxiliary that increases

electron density in the pyridazine ring, enhancing DNA intercalation potential and serving as

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8463110?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8463110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a handle for solubilizing chains (e.g., ethers, esters).

4-Position Reactivity: The most common site for "warhead" attachment (e.g., amines,

hydrazines) to drive potency.

Synthesis of 7-Hydroxycinnoline Scaffolds
Accessing the 7-hydroxycinnoline core requires bypassing the thermodynamic preference for 4-

hydroxy isomers. The most robust route involves the Richter Cyclization or modern Diazonium-

mediated cyclizations targeting 7-alkoxy precursors, followed by deprotection.

Experimental Protocol: Synthesis of Ethyl 7-Methoxy-4-
oxo-1,4-dihydrocinnoline-3-carboxylate
Note: This protocol synthesizes the 7-methoxy precursor, which is readily demethylated to the

7-hydroxy derivative using BBr₃ or HBr.

Reagents:

3-Methoxyaniline (Starting Material)

Diethyl ketomalonate[1]

Sodium nitrite (

) / HCl

Dowtherm A (Thermal cyclization solvent)

Step-by-Step Methodology:

Diazotization: Dissolve 3-methoxyaniline (10 mmol) in 6M HCl (20 mL) at 0°C. Add

(11 mmol) dropwise to form the diazonium salt.

Japp-Klingemann Condensation: Add the cold diazonium solution to a stirred mixture of

diethyl ketomalonate (10 mmol) and sodium acetate in ethanol/water. Stir at 0°C for 2 hours.

The resulting hydrazone precipitates as a yellow solid.
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Cyclization (Gould-Jacobs Type): Heat the dried hydrazone intermediate in Dowtherm A at

250°C for 30 minutes. The high temperature drives the intramolecular cyclization onto the

aromatic ring.

Isolation: Cool the mixture and dilute with hexane. Filter the precipitate (Ethyl 7-methoxy-4-

oxo-1,4-dihydrocinnoline-3-carboxylate).

Demethylation (Optional): Reflux the intermediate in 48% HBr for 12 hours to yield the free

7-hydroxy-4-oxo-cinnoline-3-carboxylic acid.

Synthesis Pathway Visualization

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Synthetic route from aniline precursors to the 7-hydroxycinnoline core via Japp-

Klingemann condensation.

Biological Activity & Pharmacology
The biological profile of 7-hydroxycinnoline derivatives is defined by their ability to interact with

specific enzymatic targets (Gyrase, PDE) and nucleic acids.

Antimicrobial Activity
Derivatives substituted at the 7-position (often with halogens or methoxy groups) show

significant potency against Gram-positive bacteria. The 7-oxygenated moiety is critical for cell
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wall penetration and target binding.

Table 1: Comparative Antimicrobial Potency (MIC in

)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| Ciprofloxacin (Control) | 0.5 | 0.01 | - | Standard Gyrase Inhibitor |

Antitumor Potential
7-Hydroxy and 7-benzyloxy derivatives exhibit antitumor activity through DNA intercalation. The

planar benzodiazine ring slides between base pairs, and the 7-substituent projects into the

minor groove, stabilizing the complex.

Key Finding: 7-Benzyloxy-4-amino derivatives have shown

values < 5

against leukemia cell lines (L1210).

Mechanism: Topoisomerase II inhibition. The 7-OH group can be derivatized to form

"prodrug" esters that are cleaved inside the tumor cell.

CNS & Metabolic Targets
Recent patent literature highlights 7-methoxycinnoline derivatives as scaffolds for:
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PDE Inhibition: Phosphodiesterase inhibitors for treating neurodegenerative disorders (e.g.,

Huntington's).

FXR Modulation: 7-hydroxycinnoline-3-carboxylates act as Farnesoid X Receptor

modulators, regulating bile acid synthesis and glucose metabolism.

Structure-Activity Relationship (SAR) Analysis
The SAR of the cinnoline nucleus confirms that the 7-position is a "modulator" zone, while the

3- and 4-positions are the "effector" zones.

SAR Visualization

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: SAR map highlighting the functional role of the 7-position as a solubility and binding

auxiliary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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